Thiosemicarbazone Derivative of Phenyl 2,4,5-Trichlorobenzenesulfonate Achieves 14.58 nM IC₅₀ Against α-Glucosidase, Outperforming Acarbose
A 2-chlorophenyl-substituted thiosemicarbazone derivative built on the phenyl 2,4,5-trichlorobenzenesulfonate scaffold demonstrated dual inhibitory activity against α-glucosidase (α-Glu) and α-amylase (α-Amy) with IC₅₀ values of 14.58 nM and 88.37 nM, respectively [1]. This compound surpassed the clinical reference drug acarbose in potency for both enzymes [1]. The differentiation arises from the specific 2,4,5-trichlorobenzenesulfonate core, which enables stable interactions with key active-site residues (Asn-214, Glu-276, Phe-157, Tyr-71 in α-Glu; Asp-197, Glu-233, Lys-200 in α-Amy) as confirmed by molecular docking and 250 ns molecular dynamics simulations with average RMSD values below 2.0 Å [1].
| Evidence Dimension | In vitro α-glucosidase and α-amylase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14.58 nM (α-Glu); IC₅₀ = 88.37 nM (α-Amy) |
| Comparator Or Baseline | Acarbose (reference drug; specific IC₅₀ values reported in the source); other thiosemicarbazone derivatives in the same series with varied aryl substitution showed lower potency |
| Quantified Difference | Target compound surpassed acarbose in potency; most potent among all derivatives tested in the series |
| Conditions | In vitro enzymatic assay; α-glucosidase and α-amylase inhibition; supported by 250 ns molecular dynamics simulations (RMSD < 2.0 Å) |
Why This Matters
Procurement for antidiabetic lead optimization programs should prioritize the 2,4,5-trichlorobenzenesulfonate scaffold because derivatives built on this core have demonstrated sub-100 nM dual inhibitory potency, quantitatively outperforming the clinical standard acarbose, making it a validated starting point for structure–activity relationship (SAR) expansion.
- [1] Sadeghian, N. et al. (2026). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Advances, 16(2), 1662–1681. View Source
